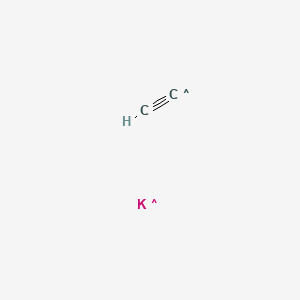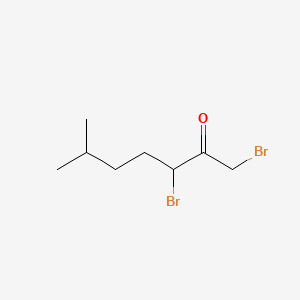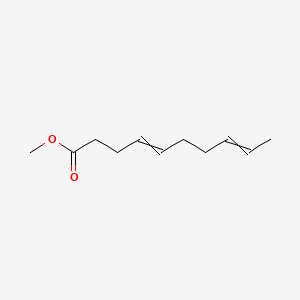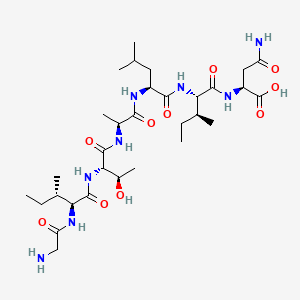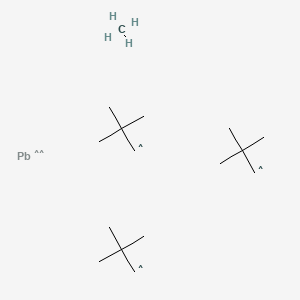
CID 101289952
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
CID 101289952 can be synthesized through the reaction of lead tetraacetate with neopentylmagnesium bromide, followed by the addition of methylmagnesium bromide. The reaction typically occurs in an inert atmosphere to prevent oxidation and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
Industrial production of methyltrineopentyllead involves similar synthetic routes but on a larger scale. The process includes the use of large reactors, precise control of reaction conditions, and efficient purification methods to ensure the quality and purity of the final product.
化学反应分析
Types of Reactions
CID 101289952 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form lead oxides and other by-products.
Reduction: Reduction reactions can convert methyltrineopentyllead to lower oxidation state lead compounds.
Substitution: The neopentyl and methyl groups can be substituted with other alkyl or aryl groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and aryl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically results in lead oxides, while substitution reactions can yield various alkyl or aryl lead compounds.
科学研究应用
CID 101289952 has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organolead compounds.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in medical imaging and as a therapeutic agent.
Industry: Utilized in the production of specialized materials and as a catalyst in certain industrial processes.
作用机制
The mechanism of action of methyltrineopentyllead involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biochemical effects. The specific pathways involved depend on the context of its use and the biological system being studied.
相似化合物的比较
Similar Compounds
Tetraethyllead: Another organolead compound used as an anti-knock agent in gasoline.
Tetramethyllead: Similar in structure but with four methyl groups instead of neopentyl groups.
Trimethyllead chloride: A related compound with three methyl groups and one chloride.
Uniqueness
CID 101289952 is unique due to its combination of one methyl group and three neopentyl groups, which imparts distinct chemical properties and reactivity compared to other organolead compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
属性
CAS 编号 |
13406-11-6 |
|---|---|
分子式 |
C16H37Pb |
分子量 |
436.672 |
IUPAC 名称 |
2,2-dimethylpropane;lead;methane |
InChI |
InChI=1S/3C5H11.CH4.Pb/c3*1-5(2,3)4;;/h3*1H2,2-4H3;1H4; |
InChI 键 |
TZFISADJMNSNHS-UHFFFAOYSA-N |
SMILES |
C.CC(C)(C)[CH2].CC(C)(C)[CH2].CC(C)(C)[CH2].[Pb] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



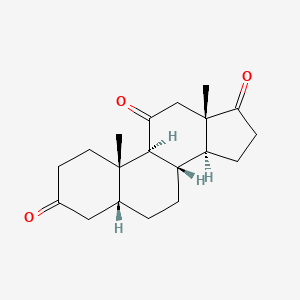

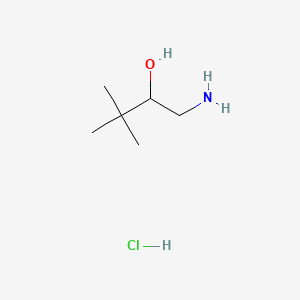
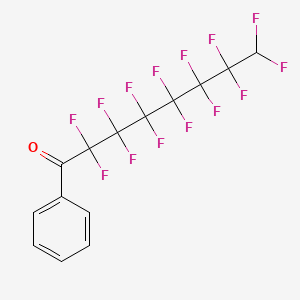
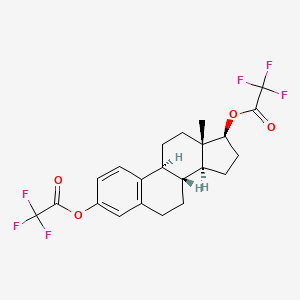
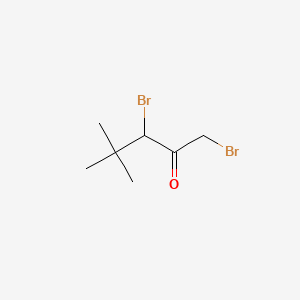
![2-(Furan-2-yl)-4-methylbenzo[d]thiazole](/img/structure/B576437.png)
